molecular formula C23H29ClN2O2 B5326699 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-5,6-dimethylbenzimidazole;hydrochloride

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-5,6-dimethylbenzimidazole;hydrochloride

Cat. No.: B5326699
M. Wt: 400.9 g/mol
InChI Key: OYNQGKKBKPWUCI-HAAWTFQLSA-N
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Description

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-5,6-dimethylbenzimidazole;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a methoxy group, and a prop-1-enyl substituent. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-5,6-dimethylbenzimidazole;hydrochloride typically involves multiple steps, including Friedel-Crafts acylation, reduction, and substitution reactions . The process begins with the acylation of a suitable aromatic compound, followed by the reduction of the acyl group to an alkane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Properties

IUPAC Name

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-5,6-dimethylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2.ClH/c1-5-8-19-9-10-22(23(15-19)26-4)27-12-7-6-11-25-16-24-20-13-17(2)18(3)14-21(20)25;/h5,8-10,13-16H,6-7,11-12H2,1-4H3;1H/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNQGKKBKPWUCI-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCN2C=NC3=C2C=C(C(=C3)C)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCN2C=NC3=C2C=C(C(=C3)C)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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